molecular formula C13H24N2O4 B15361344 tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate

tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate

Cat. No.: B15361344
M. Wt: 272.34 g/mol
InChI Key: HTNYOHXDQACYNG-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate is an intriguing compound with unique structural elements. This compound belongs to a class of organic molecules that often play pivotal roles in medicinal chemistry due to their complex and versatile chemical nature. Its structure features a piperidine ring fused with other functional groups, which can offer diverse reactivity and application potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate involves multiple synthetic steps. One common synthetic route begins with the protection of hydroxyl groups and the formation of carbamate linkage through the reaction of tert-butyl chloroformate with an amino alcohol. The piperidine ring is often introduced via a cyclization reaction under basic conditions, followed by further functionalization to achieve the desired configuration.

Industrial Production Methods: On an industrial scale, the production often requires optimization of reaction conditions, including temperature control, solvent selection, and reagent purity, to ensure high yield and purity of the final compound. Techniques such as continuous flow chemistry might be employed for better scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes: Tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate can undergo several chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

  • Reduction: Reduction of the oxo group can be performed using agents like lithium aluminum hydride (LAH).

  • Substitution: The piperidine ring allows for substitution reactions, typically under nucleophilic or electrophilic conditions.

Common Reagents and Conditions: Common reagents include:

  • For oxidation: PCC, dichloromethane (DCM) as solvent.

  • For reduction: LAH in tetrahydrofuran (THF).

  • For substitutions: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products Formed: The major products formed depend on the reactions undertaken, such as alcohols, ketones, or substituted derivatives of the parent compound.

Scientific Research Applications

This compound finds its use in various domains, including:

  • Chemistry: As an intermediate in the synthesis of more complex molecules.

  • Biology: For studying enzyme interactions due to its ability to mimic natural substrates.

  • Medicine: Potential pharmacological applications as part of drug development for targeting specific biological pathways.

  • Industry: Use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving hydrogen bonding or ionic interactions with enzymes or receptors. The exact mechanism can vary, but typically involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives such as:

  • 2,5-Dimethoxy-4-methylamphetamine (DOM)

  • N-Methyl-3,4-methylenedioxyamphetamine (MDMA)

Uniqueness: The unique aspect of tert-butyl N-[(1S)-1-(hydroxymethyl)-2-[(3S)-2-oxo-3-piperidyl]ethyl]carbamate lies in its specific configuration and functional groups, which confer distinct reactivity and potential biological activity compared to other piperidine derivatives.

There you have it, a comprehensive look at this compound

Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]carbamate

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(8-16)7-9-5-4-6-14-11(9)17/h9-10,16H,4-8H2,1-3H3,(H,14,17)(H,15,18)/t9-,10-/m0/s1

InChI Key

HTNYOHXDQACYNG-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCNC1=O)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCNC1=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.